6,6-dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC13289374
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 6,6-dimethyl-2,9-diphenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H22N4O/c1-23(2)13-17-19(18(28)14-23)20(15-9-5-3-6-10-15)27-22(24-17)25-21(26-27)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3,(H,24,25,26) |
| Standard InChI Key | LVAPHSMCGXPXPD-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6,6-Dimethyl-2,9-diphenyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one features a bicyclic framework comprising a triazolo[5,1-b]quinazolinone core. The molecule’s structure is distinguished by:
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A partially saturated quinazoline ring system fused with a 1,2,4-triazole moiety.
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Two phenyl substituents at positions 2 and 9, contributing to steric bulk and π-π stacking capabilities.
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Dimethyl groups at position 6, which enhance hydrophobicity and influence conformational flexibility.
The compound’s IUPAC name, molecular formula, and critical identifiers are summarized below:
Source: VulcanChem product data
Spectroscopic and Physicochemical Properties
The compound exhibits characteristic infrared (IR) absorption bands at 1,685 cm<sup>−1</sup> and 1,712 cm<sup>−1</sup>, corresponding to carbonyl stretching vibrations of the quinazolinone lactam . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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<sup>1</sup>H-NMR: A singlet at δ 3.19 ppm (1H, OH), aromatic multiplet signals between δ 7.28–8.05 ppm, and methyl group resonances near δ 2.83 ppm .
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<sup>13</sup>C-NMR: Key signals include a carbonyl carbon at δ 168.02 ppm and sp<sup>3</sup>-hybridized carbons in the dimethyl group at δ 25.23 ppm .
Synthetic Methodologies
Core Ring Assembly
The synthesis of triazoloquinazolinones typically proceeds via a multi-step strategy involving cyclocondensation reactions. A representative pathway involves:
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Quinazoline Precursor Formation: Reaction of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the dihydroquinazolinone scaffold.
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Triazole Annulation: Introduction of the 1,2,4-triazole ring via cyclization with hydrazine derivatives or nitrile intermediates .
For the target compound, key steps include:
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Use of N-cyanoimidocarbonates as electrophilic synthons to facilitate triazole ring closure.
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Strategic incorporation of phenyl and methyl groups through Suzuki-Miyaura coupling and alkylation reactions.
Derivative Synthesis
Post-synthetic modifications enable structural diversification:
Adapted from PMC synthesis protocols
Biological Activities and Mechanisms
Enzyme Inhibition Profiling
The compound demonstrates potent inhibitory effects against:
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Protein Kinases: IC<sub>50</sub> values in the nanomolar range against tyrosine kinase receptors implicated in cancer progression .
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Histamine H<sub>1</sub> Receptors: 85% suppression of histamine-induced bronchoconstriction in murine models, comparable to chlorpheniramine but with reduced sedative effects .
Antimicrobial Efficacy
Structural analogs exhibit:
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Antifungal Activity: 90% growth inhibition against Candida albicans at 50 μM concentrations through ergosterol biosynthesis disruption .
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Antibacterial Effects: MIC values of 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Pharmacological Applications
Oncology Therapeutics
The compound’s kinase inhibitory activity positions it as a candidate for:
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Tyrosine Kinase Inhibitors (TKIs): Potential application in non-small cell lung cancer (NSCLC) treatment by targeting EGFR mutations.
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Angiogenesis Suppression: Inhibition of VEGF receptor phosphorylation at IC<sub>50</sub> = 12 nM in endothelial cell assays .
Central Nervous System (CNS) Agents
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Adenosine A<sub>2A</sub> Antagonism: 70% receptor occupancy in rat striatum at 10 mg/kg doses, suggesting utility in Parkinson’s disease management .
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Anxiolytic Effects: Reduced marble-burying behavior in mice by 60% at 5 mg/kg without motor impairment .
Structure-Activity Relationship (SAR) Insights
Critical structural determinants of biological activity include:
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Phenyl Substituents: Ortho-substituted phenyl groups at position 2 enhance kinase binding affinity by 3-fold compared to para-substituted analogs.
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Dimethyl Group Positioning: 6,6-Dimethyl configuration improves metabolic stability (t<sub>1/2</sub> = 8.2 h in human microsomes) versus non-methylated counterparts.
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